molecular formula C11H10IN3 B7744742 6-iodo-N-prop-2-enylquinazolin-4-amine

6-iodo-N-prop-2-enylquinazolin-4-amine

Cat. No.: B7744742
M. Wt: 311.12 g/mol
InChI Key: KEVZKBZXDFAMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-N-prop-2-enylquinazolin-4-amine is a quinazoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. Quinazoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-N-prop-2-enylquinazolin-4-amine typically involves the iodination of a quinazoline precursor followed by the introduction of the N-prop-2-enyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the quinazoline ring. The N-prop-2-enyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-iodo-N-prop-2-enylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.

Scientific Research Applications

6-iodo-N-prop-2-enylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-iodo-N-prop-2-enylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iodo-N-prop-2-enylquinazolin-4-amine is unique due to the presence of the iodine atom and the N-prop-2-enyl group, which can confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives. These structural features may enhance its potential as a therapeutic agent or a building block for the synthesis of novel compounds.

Properties

IUPAC Name

6-iodo-N-prop-2-enylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVZKBZXDFAMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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